Gas-Phase Cluster Stoichiometry Threshold: Single Acetonitrile Molecule (1:1) Enables TICT State Formation
In gas-phase BA-(ACN)ₙ cluster experiments (n = 1–5), the 1:1 cluster BA-(ACN)₁—corresponding to the exact stoichiometry of CAS 400002-71-3—is the smallest solvation unit at which the charge-transfer reaction becomes energetically feasible. The dispersed fluorescence (DF) spectrum of BA-(ACN)₁ is broad and largely red-shifted compared to that of unclustered BA, and the fluorescence lifetime is considerably longer [1]. These spectroscopic signatures are characteristic of the polar TICT excited state and are absent in the bare BA molecule. By contrast, the properties of larger clusters (n = 2–5) do not show a monotonic progression toward the bulk acetonitrile solution limit, indicating that the 1:1 cluster occupies a structurally and dynamically unique position in the solvation sequence [2]. This makes the 1:1 adduct (CAS 400002-71-3) the experimentally defined minimal stoichiometric reference for calibrating solvent-driven charge-transfer onset.
| Evidence Dimension | Dispersed fluorescence spectrum and excited-state lifetime in gas-phase clusters |
|---|---|
| Target Compound Data | BA-(ACN)₁ (1:1 cluster): broad, largely red-shifted DF spectrum; fluorescence lifetime considerably longer than unclustered BA |
| Comparator Or Baseline | Unclustered BA (gas-phase, n = 0): structured, blue-shifted DF spectrum; shorter fluorescence lifetime; BA-(ACN)ₙ (n = 2–5): DF spectra and lifetimes do not evolve monotonically toward bulk solution values |
| Quantified Difference | Qualitative spectral shift from structured (LE-like) to broad, red-shifted (CT-like) upon addition of a single ACN molecule; non-monotonic evolution for n ≥ 2 |
| Conditions | Gas-phase supersonic jet expansion; mass-selected two-color resonance-enhanced multiphoton ionization (REMPI); dispersed fluorescence spectroscopy |
Why This Matters
Researchers requiring the minimal stoichiometric unit for fundamental charge-transfer studies should select the 1:1 adduct (CAS 400002-71-3) because neither the unsolvated BA (CAS 1055-23-8) nor higher-order solvates (1:2, 1:5) capture this threshold solvation phenomenon.
- [1] Honma, K. Structure and Reaction Dynamics in Gas Phase Solute-Solvent Heteroclusters. KAKENHI Project 10206209 Final Research Report, 2001. https://kaken.nii.ac.jp/report/KAKENHI-PROJECT-10206209/102062092001kenkyu_seika_hokoku_gaiyo/ View Source
- [2] Tanaka, K.; Honma, K. Microscopic Solvation of Acetonitrile to 9,9′-Bianthryl Studied in Gas Phase Clusters: Polar Excited State Formation. J. Phys. Chem. A 2002, 106 (10), 1926–1932. DOI: 10.1021/jp012731m. View Source
